N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-3H-indol-3-yl)ethanamine
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-3H-indol-3-yl)ethanamine is a complex organic compound that belongs to the class of substituted tryptamines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-3H-indol-3-yl)ethanamine typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the benzodioxole moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the indole derivative: This step involves the formation of the indole ring, which can be synthesized from aniline derivatives through Fischer indole synthesis.
Coupling of the two moieties: The final step involves the coupling of the benzodioxole and indole derivatives through a suitable linker, such as an ethylamine chain.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-3H-indol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce double bonds or other reducible groups within the molecule.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological systems, including receptor binding and enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or neuroprotective properties.
Industry: Utilized in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-3H-indol-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with a similar indole structure.
5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT): Another psychedelic compound with a methoxy group at the 5-position of the indole ring.
Psilocybin: A naturally occurring compound found in certain mushrooms, also featuring an indole structure.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-3H-indol-3-yl)ethanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
1188964-89-7 |
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Molecular Formula |
C19H20N2O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(5-methoxy-3H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C19H20N2O3/c1-22-15-3-4-17-16(9-15)14(11-21-17)6-7-20-10-13-2-5-18-19(8-13)24-12-23-18/h2-5,8-9,11,14,20H,6-7,10,12H2,1H3 |
InChI Key |
GNRQVJHOAQLEPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC2CCNCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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